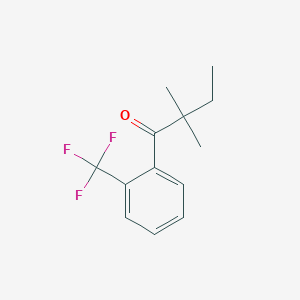

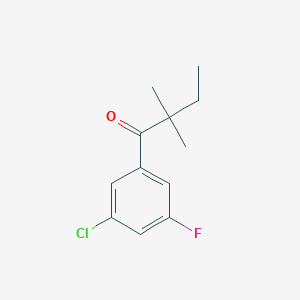

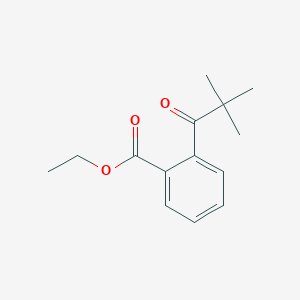

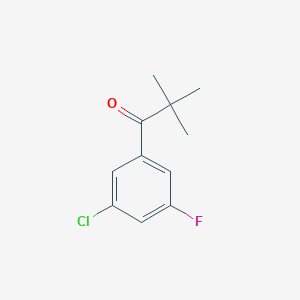

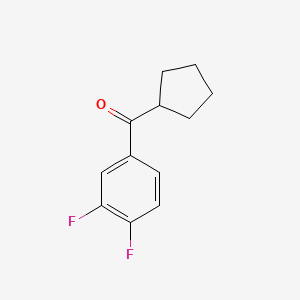

Cyclopentyl 3,4-difluorophenyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Green Chemistry and Solvent Systems

Cyclopentyl methyl ether, similar to Cyclopentyl 3,4-difluorophenyl ketone in structure, has been recognized for its role in creating environmentally friendly solvent systems. It forms a positive azeotrope with water and has been used as a solvent in the synthesis of 1,3-dioxanes and 1,3-dioxolanes, particularly in acetalization reactions of aliphatic and aromatic aldehydes or ketones, utilizing ammonium salts as acidic catalysts (Azzena et al., 2015).

Synthesis of Functionalized Compounds

Cyclopentyl-related compounds have been used in synthesizing a variety of functionalized compounds. For instance, a novel approach towards both symmetrically and asymmetrically functionalized 4H-cyclopenta[2,1-b:3,4-b']dithiophenes has been developed, offering a broad collection of functionalized bridged bithiophenes accessible for further scientific research (Van Mierloo et al., 2010). Moreover, a new, efficient three-step synthesis of 4H-cyclopenta[2,1-b:3,4-b']dithiophen--4-one (CDT) has been reported, showcasing the versatility of cyclopentyl-based compounds in synthetic chemistry (Brzezinski & Reynolds, 2002).

Photocatalysis and Chemical Reactions

Cyclopentyl-related ketones have been utilized in advanced chemical reactions, such as the [3+2] cycloadditions of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, highlighting the potential of cyclopentyl-based ketones in photocatalytic systems (Lu, Shen & Yoon, 2011).

Asymmetric Synthesis and Metal-Dependent Reactions

The reaction profile of cyclopentyl organometallic reagents with aliphatic ketones can be modulated by changing the metal atom, illustrating the cyclopentyl compounds' role in asymmetric synthesis and metal-dependent reactions. These compounds have been used for the asymmetric synthesis of medicinally important compounds, demonstrating the practical applications of cyclopentyl-based compounds in pharmaceutical synthesis (Roy et al., 2009).

Propriétés

IUPAC Name |

cyclopentyl-(3,4-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFBLITUUOAPBSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC(=C(C=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642582 |

Source

|

| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopentyl 3,4-difluorophenyl ketone | |

CAS RN |

898791-96-3 |

Source

|

| Record name | Cyclopentyl(3,4-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.